D-glucuronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

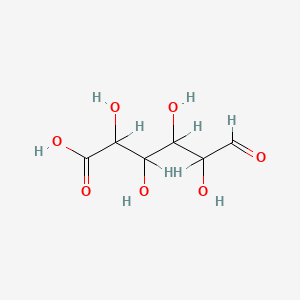

D-glucuronic acid is a glucose derivative with the chemical formula C6H10O7. It is a key component in various biological processes and is found in many plants and animals. This compound is known for its role in detoxification processes in the liver, where it helps in the conjugation and subsequent elimination of toxins.

准备方法

Synthetic Routes and Reaction Conditions

D-glucuronic acid can be synthesized through the oxidation of glucose. The primary alcohol group at the sixth carbon of glucose is oxidized to form a carboxylic acid group. This oxidation can be achieved using various oxidizing agents such as nitric acid or enzymatic methods involving glucose oxidase.

Industrial Production Methods

Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascades, whole cell catalysis, and co-culture systems. These methods leverage the natural metabolic pathways of microorganisms to produce this compound in large quantities .

化学反应分析

Lactonization and Isomerization

Glucuronic acid undergoes reversible lactone formation and epimerization:

-

Glucuronolactone formation : Intramolecular esterification creates β-glucuronolactone under acidic or dehydrating conditions .

-

Isomerization :

Mammalian Glucuronidation

UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to xenobiotics (e.g., bilirubin, drugs) via β-glycosidic bonds, enhancing water solubility for excretion .

Table 2: Key UGT Isoforms and Substrates

| Enzyme | Substrate | Product |

|---|---|---|

| UGT1A1 | Bilirubin | Bilirubin glucuronide |

| UGT2B10 | Steroids, bile acids | Steroid glucuronides |

| UGT1A9 | Phenolic compounds | Phenol glucuronides |

Fungal Catabolism

Aspergillus niger metabolizes this compound via:

-

Reduction to L-gulonic acid by gluconate reductase (GluC).

-

Dehydration to 3-keto-L-gulonic acid.

Oxidation to Glucaric Acid

Under strong oxidative conditions (e.g., HNO₃, Pt/C catalysts), this compound is further oxidized to D-glucaric acid . Lactone intermediates form during acidification, confirmed by HPLC tailing peaks .

Radical-Mediated Degradation

High-frequency ultrasound generates hydroxyl radicals (*OH) that abstract hydrogen from glucuronic acid, leading to:

-

Cleavage of glycosidic bonds in polysaccharides (e.g., cellulose) .

-

Formation of keto-uloses (e.g., D-arabino-hexos-2-ulose) as secondary products .

Complexation with Metals

Glucuronic acid forms stable complexes with transition metals:

科学研究应用

Pharmaceutical Applications

1.1 Drug Development and Modification

D-glucuronic acid is widely utilized in the pharmaceutical industry for the synthesis of modified drugs. Its ability to conjugate with xenobiotics enhances solubility and facilitates excretion through glucuronidation, a key metabolic pathway for drug detoxification. This property is particularly beneficial for developing prodrugs that improve bioavailability and reduce toxicity .

1.2 Biomarker for Health Conditions

Recent studies have identified elevated serum levels of glucuronic acid as a biomarker for various health conditions, including diabetes, liver diseases, and cancer. For instance, research indicates that glucuronic acid levels predict all-cause mortality and correlate with healthspan-related outcomes across different populations . This association highlights its potential use in clinical diagnostics.

1.3 Skin Care Products

In the cosmetic industry, this compound is employed as an active ingredient in skin-care formulations due to its antioxidant properties. It aids in maintaining skin hydration and elasticity, making it a valuable component in anti-aging products .

Industrial Applications

2.1 Food Industry

this compound finds application as a food additive, enhancing the nutritional profile of various products. Its role as a preservative and stabilizer is particularly noted in functional foods that aim to promote health benefits .

2.2 Production from Biomass

Innovative methods have been developed to produce this compound from renewable sources such as lignocellulosic biomass through catalytic processes involving high-frequency ultrasound . This approach not only improves yield but also aligns with sustainable practices in chemical production.

Research Insights and Case Studies

3.1 Metabolomic Studies

A comprehensive metabolomic profiling study demonstrated that circulating glucuronic acid levels are significant predictors of mortality in diverse cohorts. The study highlighted the robustness of glucuronic acid as a biomarker across species, suggesting its potential utility in clinical settings .

3.2 Detection in Bile Samples

Research has shown elevated levels of this compound in bile samples from pancreatic cancer patients, indicating its potential role as a diagnostic marker for certain cancers . This finding underscores the importance of glucuronic acid in disease pathology and its utility in early detection strategies.

Data Tables

作用机制

D-glucuronic acid exerts its effects primarily through its role in the detoxification process. It conjugates with endogenous and exogenous toxic substances in the liver to form glucuronides, which are more water-soluble and can be easily excreted through urine or sweat. This process involves the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the toxic substances .

相似化合物的比较

D-glucuronic acid is unique compared to other similar compounds due to its specific role in detoxification and its presence in various biological molecules. Similar compounds include:

D-glucose: The precursor to this compound.

D-glucaric acid: Another oxidation product of glucose.

Hyaluronic acid: A polymer that includes this compound as a repeating unit

This compound stands out due to its specific applications in detoxification and its role in forming important biological molecules.

属性

CAS 编号 |

25249-06-3 |

|---|---|

分子式 |

C6H10O7 |

分子量 |

194.14 g/mol |

IUPAC 名称 |

2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |

InChI 键 |

IAJILQKETJEXLJ-UHFFFAOYSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

规范 SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

熔点 |

165.5 °C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。